molecular formula C9H13NO3 B1213182 2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone CAS No. 28062-44-4

2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone

Cat. No. B1213182
CAS RN: 28062-44-4
M. Wt: 183.2 g/mol
InChI Key: GUQJTTJZPGRWIK-UHFFFAOYSA-N
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Patent
US09297930B2

Procedure details

In a 500 mL three-necked flask, N-vinylpyrrolidone (66.68 g, 0.60 mol), acrylic acid (21.62 g, 0.30 mol), dimethyl sulfoxide (353.96 g), a polymerization initiator VA-061 (Wako Pure Chemical Industries, Ltd., 0.1408 g, 0.562 mmol) and 2-mercaptoethanol (43.8 μL, 0.63 mmol) were charged, and then equipped with a three-way stop-cock, a reflux condenser tube, a thermometer and a mechanical stirrer. The concentration of the monomer was 20% by weight. After degassing inside the three-necked flask using a vacuum pump and repeating replacement by argon three times, stirring was carried out at 50° C. for 0.5 hours, followed by temperature rise to 70° C. and further stirring for 6.5 hours. After completion of the polymerization, the polymerization reaction solution was cooled to room temperature and 100 mL of water was added, and then the solution was poured into 400 mL of acetone and the mixed solution was left to stand overnight. On the next day, 200 mL of acetone was further added and the solution was left to stand, and then the supernatant was removed by decantation. The obtained solid component was washed seven times with acetone/water (=400 mL/100 mL). The solid component was dried overnight by a vacuum drying oven at 60° C. Liquid nitrogen was charged and the solid component was crushed by a spatula, and then dried by a vacuum drying oven at 60° C. for 3 hours. The thus obtained copolymer had a molecular weight of Mn: 46 kD, Mw: 180 kD (Mw/Mn=3.9).
Quantity
66.68 g
Type
reactant
Reaction Step One
Quantity
21.62 g
Type
reactant
Reaction Step One
Quantity
0.1408 g
Type
reactant
Reaction Step One
Quantity
43.8 μL
Type
reactant
Reaction Step One
Quantity
353.96 g
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11].N(C(C1NCCN=1)(C)C)=NC(C1NCCN=1)(C)C.SCCO>CC(C)=O.O.CS(C)=O>[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:7.8|

Inputs

Step One
Name
Quantity
66.68 g
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
Quantity
21.62 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.1408 g
Type
reactant
Smiles
N(=NC(C)(C)C=1NCCN1)C(C)(C)C=1NCCN1
Name
Quantity
43.8 μL
Type
reactant
Smiles
SCCO
Name
Quantity
353.96 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a three-way
CUSTOM
Type
CUSTOM
Details
After degassing inside the three-necked flask
CUSTOM
Type
CUSTOM
Details
followed by temperature rise to 70° C.
STIRRING
Type
STIRRING
Details
further stirring for 6.5 hours
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the polymerization
CUSTOM
Type
CUSTOM
Details
the polymerization reaction solution
WAIT
Type
WAIT
Details
the mixed solution was left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
the solution was left
CUSTOM
Type
CUSTOM
Details
the supernatant was removed by decantation
WASH
Type
WASH
Details
The obtained solid component was washed seven times with acetone/water (=400 mL/100 mL)
CUSTOM
Type
CUSTOM
Details
The solid component was dried overnight by a vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
drying oven at 60° C
ADDITION
Type
ADDITION
Details
Liquid nitrogen was charged
CUSTOM
Type
CUSTOM
Details
the solid component was crushed by a spatula
CUSTOM
Type
CUSTOM
Details
dried by a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven at 60° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(=C)N1C(CCC1)=O.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.